Ethyl 5-methylhex-5-enoate
Overview
Description
Ethyl 5-methylhex-5-enoate is a chemical compound with the CAS Number: 39495-82-4 . It has a molecular weight of 156.22 and its IUPAC name is ethyl 5-methyl-5-hexenoate . It is used in the preparation of Isoxazoline compounds and in the activation of primary and secondary Benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container .
Molecular Structure Analysis
The InChI code for Ethyl 5-methylhex-5-enoate is1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 5-methylhex-5-enoate is a liquid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Synthesis of Tetrahydropyrans
Ethyl 5-methylhex-5-enoate is utilized in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, a process promoted by boron trifluoride etherate under mild conditions. This method offers good yields, showcasing the compound's role in efficient organic synthesis (Saha, Bhunia, & Saikia, 2012).
Iodocyclisation Studies
In iodocyclisation studies, ethyl 5-methylhex-5-enoate and its analogs have been used to generate novel tetrahydrofurans and tetrahydropyrans. This demonstrates the compound's utility in the formation of cyclic ethers, which are important in various chemical syntheses (Macritchie, Peakman, Silcock, & Willis, 1998).
Synthesis of Substituted Dihydropyrans
The compound is also key in synthesizing substituted dihydropyrans with excellent diastereoselectivity and good yields. This is achieved through an oxonium-ene cyclization reaction catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Saha, Ghosh, Sultana, & Saikia, 2012).
Isolation from Raphanus sativus Seeds
Ethyl 5-methylhex-5-enoate, in the form of ethyl-(E)-5-(methylsulfinyl) pent-4-enoate, has been isolated from the seeds of Raphanus sativus. This discovery extends the compound's relevance to natural product chemistry and phytochemistry (Yu, Zhang, Li, Zhu, Mak, Pichika, & Zhou, 2020).
Spectral and Molecular Docking Analyses
Ethyl 5-methylhex-5-enoate derivatives have been subjected to spectral, DFT/B3LYP, and molecular docking analyses. Such studies are crucial for understanding the compound's molecular properties and potential applications in fields like pharmaceuticals (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).
Chemoenzymatic Synthesis of Kavalactones
The compound has been used in the lipase-mediated kinetic resolution of related esters, contributing to the chemoenzymatic synthesis of kavalactones. This showcases its applicability in producing biologically active molecules (Kamal, Krishnaji, & Khanna, 2006).
Dipeptidyl Enoates as Rhodesain Inhibitors
Research has explored dipeptidyl enoates, derived from ethyl 5-methylhex-5-enoate, as potent and selective inhibitors of rhodesain, suggesting potential applications in medicinal chemistry (Royo, Rodríguez, Schirmeister, Kesselring, Kaiser, & González, 2015).
Safety And Hazards
Ethyl 5-methylhex-5-enoate is classified as an irritant . It has hazard statements H227, H315, H319, H335 , indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P305, P338, P351 , suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
properties
IUPAC Name |
ethyl 5-methylhex-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGNKYLIKNJGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339645 | |
Record name | Ethyl 5-methyl-5-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylhex-5-enoate | |
CAS RN |
39495-82-4 | |
Record name | Ethyl 5-methyl-5-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methylhex-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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